1,1'-Disulfanediyldiaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Disulfanediyldiaziridine is a unique organic compound characterized by its diaziridine ring structure and disulfide linkage This compound is part of the broader class of diaziridines, which are three-membered heterocycles containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Disulfanediyldiaziridine typically involves the reaction of diaziridine derivatives with sulfur-containing reagents. One common method includes the reaction of diaziridine with disulfur dichloride (S2Cl2) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods: Industrial production of 1,1’-Disulfanediyldiaziridine may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-Disulfanediyldiaziridine undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the disulfide bond yields thiols.
Substitution: The diaziridine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Substituted diaziridine derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-Disulfanediyldiaziridine has found applications in various scientific research fields:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in organic transformations.
Biology: Investigated for its potential as a cross-linking agent in protein studies and as a probe for studying disulfide bond formation in biological systems.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent and in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,1’-Disulfanediyldiaziridine involves its ability to form and break disulfide bonds. This property is crucial in biological systems where disulfide bonds play a key role in protein folding and stability. The compound can interact with thiol groups in proteins, leading to the formation of stable disulfide linkages. This interaction can affect the protein’s structure and function, making it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Diaziridine: A simpler analog without the disulfide linkage.
Disulfide-containing compounds: Such as cystine, which also contains a disulfide bond but lacks the diaziridine ring.
Uniqueness: 1,1’-Disulfanediyldiaziridine is unique due to the combination of the diaziridine ring and the disulfide bond
Eigenschaften
CAS-Nummer |
1623-84-3 |
---|---|
Molekularformel |
C4H8N2S2 |
Molekulargewicht |
148.3 g/mol |
IUPAC-Name |
1-(aziridin-1-yldisulfanyl)aziridine |
InChI |
InChI=1S/C4H8N2S2/c1-2-5(1)7-8-6-3-4-6/h1-4H2 |
InChI-Schlüssel |
HSGSMSZLGNJXOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1SSN2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.